2-Fluoro-3-nitrobenzenesulphonamide
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Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-3-nitrobenzenesulphonamide typically involves the nitration of 2-fluorobenzenesulfonamide. One common method includes the reaction of 2-fluorobenzenesulfonamide with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions are generally mild, and the process is efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
2-Fluoro-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Scientific Research Applications
2-Fluoro-3-nitrobenzenesulphonamide is a versatile compound with applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-nitrobenzenesulphonamide is not well-documented. its effects are likely related to the presence of the nitro and sulfonamide groups, which can interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates, while the sulfonamide group can interact with enzymes and other proteins.
Comparison with Similar Compounds
2-Fluoro-3-nitrobenzenesulphonamide can be compared to other nitrobenzenesulfonamide derivatives:
4-Fluoro-3-nitrobenzenesulfonamide: Similar in structure but with the fluorine atom in a different position, leading to different reactivity and applications.
2-Fluoro-4-nitrobenzenesulfonamide: Another positional isomer with distinct chemical properties and uses.
3-Fluoro-4-nitrobenzenesulfonamide: Differing in the position of the nitro and fluorine groups, affecting its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its specific reactivity and suitability for certain applications.
Properties
IUPAC Name |
2-fluoro-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPBLNSGJJFTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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